3-(3-Pyridyl)aniline dihydrochloride

Description

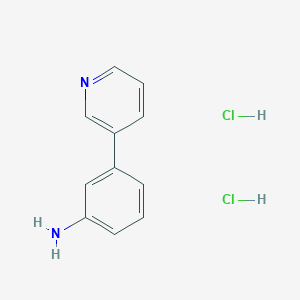

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-pyridin-3-ylaniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2.2ClH/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10;;/h1-8H,12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQSQUBTKOMVOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CN=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40611073 | |

| Record name | 3-(Pyridin-3-yl)aniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049789-92-5 | |

| Record name | 3-(Pyridin-3-yl)aniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 3 3 Pyridyl Aniline Dihydrochloride

Established Synthetic Routes to 3-(3-Pyridyl)aniline Dihydrochloride (B599025)

The construction of the biaryl scaffold of 3-(3-Pyridyl)aniline is central to its synthesis. Direct and indirect approaches, primarily leveraging palladium-catalyzed cross-coupling reactions, are the most common strategies employed.

Direct Synthesis Approaches

Direct synthesis methods focus on the single-step formation of the bond between the pyridine (B92270) and aniline (B41778) moieties. The Suzuki-Miyaura cross-coupling reaction is a prominent and versatile tool for this purpose. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.

One plausible and efficient route is the Suzuki coupling of 3-pyridylboronic acid with a 3-haloaniline, such as 3-bromoaniline or 3-iodoaniline. The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like palladium acetate (B1210297), in the presence of a phosphine ligand and a base.

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Yield (%) |

| 3-Pyridylboronic acid | 3-Bromoaniline | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | Not specified |

| 3-Aminophenylboronic acid | 3-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Not specified |

Alternatively, the coupling of 3-bromopyridine with 3-aminophenylboronic acid represents another viable Suzuki-Miyaura pathway to the target molecule. The choice between these complementary approaches often depends on the commercial availability and stability of the respective boronic acid and halide starting materials. Other palladium-catalyzed cross-coupling reactions, such as the Stille coupling (using organotin reagents) or the Negishi coupling (using organozinc reagents), could also be employed for the synthesis of the 3-(3-pyridyl)aniline core structure, although specific examples for this compound are less commonly reported.

Indirect Synthesis and Precursor Modifications

Indirect synthetic routes involve the initial formation of a precursor molecule that is subsequently converted to 3-(3-Pyridyl)aniline. A common strategy involves the synthesis of a nitro-analogue, followed by reduction of the nitro group to the corresponding amine.

For instance, the Suzuki-Miyaura coupling of 3-bromopyridine with 3-nitrophenylboronic acid would yield 3-nitro-3'-pyridylbenzene. This intermediate can then be reduced to 3-(3-Pyridyl)aniline using various established methods for nitro group reduction. Common reducing agents include tin(II) chloride in hydrochloric acid, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source, or iron powder in acidic media. The resulting 3-(3-Pyridyl)aniline can then be converted to its dihydrochloride salt by treatment with hydrochloric acid.

Advanced Synthetic Strategies Employing 3-(3-Pyridyl)aniline Dihydrochloride

The bifunctional nature of 3-(3-Pyridyl)aniline, possessing both a nucleophilic amino group and a basic pyridine ring, makes it a valuable building block for the synthesis of more complex molecules, particularly heterocyclic compounds with potential biological activity.

Role as a Key Intermediate in Heterocyclic Compound Synthesis

The aniline moiety of 3-(3-Pyridyl)aniline can serve as a nucleophile in cyclization reactions to form a variety of fused heterocyclic systems. For example, it can be a precursor for the synthesis of carbolines and pyridopyrimidines, which are structural motifs found in many biologically active compounds.

The synthesis of α-carbolines can be achieved through palladium-catalyzed intramolecular C-H arylation of N-aryl-3-halo-2-aminopyridines. While a direct example starting from 3-(3-Pyridyl)aniline is not explicitly detailed in the provided search results, the general methodology suggests its potential as a precursor. The synthesis of pyridopyrimidines often involves the condensation of an aminopyridine derivative with a suitable three-carbon synthon. The amino group of 3-(3-Pyridyl)aniline could react with various reagents to construct the pyrimidine (B1678525) ring, leading to pyridopyrimidine derivatives. The development of novel multi-targeted protein kinase inhibitors often involves the use of pyridin-3-amine derivatives, highlighting the importance of 3-(3-Pyridyl)aniline as a key intermediate in drug discovery programs. nih.gov

Catalytic Transformations and Reaction Optimization Studies

While specific studies detailing the use of this compound as a catalyst or ligand in catalytic transformations are not prevalent in the provided search results, its structural features suggest potential applications. The pyridine nitrogen and the aniline nitrogen can both coordinate to metal centers, making it a potential ligand for various catalytic systems. For instance, pyridine-containing ligands are known to be effective in palladium-catalyzed cross-coupling reactions and hydrogenation reactions. Further research could explore the catalytic activity of metal complexes incorporating 3-(3-Pyridyl)aniline as a ligand.

Stereoselective and Regioselective Synthetic Applications

The regioselective functionalization of 3-(3-Pyridyl)aniline can be exploited to introduce additional substituents at specific positions on either the aniline or the pyridine ring. For example, electrophilic aromatic substitution reactions, such as bromination or nitration, on the aniline ring would be directed by the activating and ortho-, para-directing amino group. However, the presence of the pyridyl substituent may influence the regioselectivity. Regioselective bromination of anilines can be achieved under mild conditions using copper(II) bromide in ionic liquids, offering a potential route for the selective functionalization of 3-(3-Pyridyl)aniline. beilstein-journals.org

There is currently limited information available in the public domain regarding the stereoselective applications of this compound. Asymmetric synthesis involving this compound would likely require its derivatization to introduce a chiral auxiliary or its use in reactions with chiral catalysts to control the stereochemical outcome.

Reaction Mechanisms and Kinetic Studies Involving the Compound

The synthesis of 3-(3-Pyridyl)aniline, the parent compound of the dihydrochloride salt, is typically achieved through modern cross-coupling reactions. Mechanistic studies, therefore, focus on the intricate pathways and catalytic cycles of these transformations, which are predominantly catalyzed by transition metals like palladium.

Elucidation of Reaction Pathways and Intermediates

The formation of the crucial carbon-carbon bond between the pyridine and aniline rings in 3-(3-Pyridyl)aniline is commonly accomplished via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The generally accepted reaction pathway for this type of transformation involves a sequence of well-defined steps centered on the palladium catalyst.

The reaction typically proceeds between an aryl halide (e.g., 3-bromopyridine) and an organoboron reagent (e.g., 3-aminophenylboronic acid). The pathway is initiated by the oxidative addition of the aryl halide to a palladium(0) complex. This is often the rate-determining step in the catalytic cycle and results in the formation of a square planar arylpalladium(II) halide intermediate libretexts.orgchemrxiv.org. For instance, the reaction of 3-bromopyridine with a Pd(0) species, often ligated with phosphines, would yield an intermediate complex of the type [ArPd(II)BrL₂], where 'Ar' is the 3-pyridyl group and 'L' is the phosphine ligand.

The next fundamental step is transmetalation . In this phase, the organic group from the organoboron compound is transferred to the palladium(II) center, displacing the halide. This step requires activation by a base, which converts the boronic acid into a more nucleophilic borate species libretexts.orgwwjmrd.comorganic-chemistry.org. The base plays multiple roles, including the formation of palladium alkoxide complexes and accelerating the subsequent reductive elimination step wwjmrd.com. The transmetalation process results in a diarylpalladium(II) intermediate, for example, [(3-pyridyl)Pd(II)(3-aminophenyl)L₂]. Intermediates in these coupling reactions have been characterized through isolation or spectroscopic analysis in various studies, confirming their existence within the catalytic cycle libretexts.org.

The final step is reductive elimination , where the two coupled organic fragments are expelled from the palladium center, forming the desired biaryl product, 3-(3-Pyridyl)aniline, and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle libretexts.orgchemrxiv.org.

An alternative pathway for forming the C-N bond directly is the Buchwald-Hartwig amination wikipedia.org. This reaction would involve coupling an aryl halide or triflate with an amine in the presence of a palladium catalyst wikipedia.orgorganic-chemistry.org. For the synthesis of 3-(3-Pyridyl)aniline, this could involve reacting 3-aminopyridine (B143674) with a phenyl halide or 3-haloaniline with a pyridine derivative. The mechanism is analogous, involving oxidative addition of the aryl halide to Pd(0), coordination and deprotonation of the amine to form a palladium amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst wikipedia.orgrug.nl.

The selection of ligands for the palladium catalyst is critical as it influences reaction efficiency and pathways. Studies on related palladium-catalyzed C-H arylations of pyridine derivatives demonstrate how ligand choice dramatically affects product yield, indicating the ligand's crucial role in stabilizing intermediates and facilitating key mechanistic steps like oxidative addition and reductive elimination beilstein-journals.orgkobe-u.ac.jp.

| Entry | Ligand (Type) | Reaction Conditions | Product Yield (%) |

|---|---|---|---|

| 1 | None | 10 mol % Pd(OAc)₂, 3.0 equiv K₂CO₃, 110 °C, 24h | 59 |

| 2 | SPhos (Buchwald-type) | 10 mol % Pd(OAc)₂, 3.0 equiv K₂CO₃, 110 °C, 24h | 58 |

| 3 | PCy₃ (Tricyclohexylphosphine) | 10 mol % Pd(OAc)₂, 3.0 equiv K₂CO₃, 110 °C, 24h | 69 |

| 4 | CyJohnPhos (Buchwald-type) | 10 mol % Pd(OAc)₂, 3.0 equiv K₂CO₃, 110 °C, 24h | 90 |

| 5 | PPh₃ (Triphenylphosphine) | 10 mol % Pd(OAc)₂, 3.0 equiv K₂CO₃, 110 °C, 24h | 94 |

Investigation of Catalytic Cycles

The catalytic cycle is the cornerstone of the palladium-catalyzed synthesis of 3-(3-Pyridyl)aniline. For the Suzuki-Miyaura reaction, the cycle is a well-established sequence involving Pd(0) and Pd(II) species chemrxiv.orgwwjmrd.com.

Catalyst Activation & Oxidative Addition : The cycle begins with an active 14-electron Pd(0) complex, often generated in situ from a palladium(II) precatalyst. This Pd(0) species undergoes oxidative addition with an aryl halide (e.g., 3-bromopyridine), forming a 16-electron Pd(II) intermediate libretexts.orgchemrxiv.org. Kinetic studies have identified this step as rate-determining in many cases libretexts.org.

Transmetalation : The arylpalladium(II) halide intermediate then undergoes transmetalation with a boronate complex (formed from the boronic acid and a base). This step involves the substitution of the halide on the palladium with the aryl group from the boron reagent, resulting in a diarylpalladium(II) complex wwjmrd.com.

Reductive Elimination & Catalyst Regeneration : The diarylpalladium(II) complex undergoes reductive elimination, forming the C-C bond of the biaryl product and regenerating the Pd(0) catalyst libretexts.org. The regenerated catalyst is then free to initiate another cycle.

| Stage | Description | Key Palladium Species | Other Reagents/Intermediates |

|---|---|---|---|

| Oxidative Addition | The aryl halide adds to the Pd(0) center, breaking the C-X bond. Often the rate-limiting step. | Pd(0)L₂ → Ar-Pd(II)-X(L₂) | Aryl Halide (Ar-X) |

| Transmetalation | The aryl group from the organoboron reagent replaces the halide on the Pd(II) center. | Ar-Pd(II)-X(L₂) → Ar-Pd(II)-Ar'(L₂) | Organoboronate (Ar'-B(OR)₃⁻) |

| Reductive Elimination | The two aryl groups couple and are eliminated from the palladium center, regenerating the catalyst. | Ar-Pd(II)-Ar'(L₂) → Pd(0)L₂ | Biaryl Product (Ar-Ar') |

Chemical Transformations and Derivatization Studies of 3 3 Pyridyl Aniline Dihydrochloride

Derivatization Strategies for Functional Group Modification

The presence of two distinct nitrogen-containing heterocyclic and aromatic systems allows for targeted modifications at either the aniline (B41778) or the pyridine (B92270) moiety, as well as bifunctional derivatization.

The amino group of the aniline ring is a primary site for a variety of chemical modifications, including acylation, sulfonylation, and alkylation. These reactions are fundamental in altering the electronic properties and steric environment of the molecule.

Acylation: The reaction of the aniline nitrogen with acylating agents such as acid chlorides or anhydrides readily forms the corresponding amides. For instance, treatment with acetic anhydride (B1165640) can yield N-(3-(pyridin-3-yl)phenyl)acetamide. This transformation is often employed to modulate the activating effect of the amino group in electrophilic aromatic substitution reactions. libretexts.orglibretexts.org The amide nitrogen is less activating than the free amino group, allowing for more controlled substitutions on the aniline ring. libretexts.org

Sulfonylation: The aniline moiety can be derivatized with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base to afford sulfonamides. This functionalization is crucial in the synthesis of various biologically active compounds. For example, the reaction with pyridine-3-sulfonyl chloride has been used to derivatize similar phenolic compounds, enhancing their detection in analytical methods. nih.gov

N-Arylation: The aniline nitrogen can participate in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form triarylamines. nih.gov These reactions typically employ a palladium or copper catalyst to couple the aniline with an aryl halide. chemrxiv.orgacs.org

A summary of representative reactions at the aniline moiety is presented in the table below.

| Reagent | Reaction Type | Product Type |

| Acetic Anhydride | Acylation | Amide |

| p-Toluenesulfonyl Chloride | Sulfonylation | Sulfonamide |

| Aryl Halide (Pd/Cu catalyst) | N-Arylation | Triarylamine |

The pyridine ring offers several avenues for derivatization, primarily involving the nitrogen atom or the carbon atoms of the ring.

N-Alkylation and N-Oxidation: The lone pair of electrons on the pyridine nitrogen makes it susceptible to alkylation with alkyl halides to form pyridinium (B92312) salts. Oxidation of the pyridine nitrogen, for instance with m-chloroperoxybenzoic acid (m-CPBA), yields the corresponding pyridine N-oxide. This modification alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitutions. acs.org

Halogenation: Direct halogenation of the pyridine ring can be challenging due to its electron-deficient nature. nsf.govchemrxiv.org However, methods involving Zincke imine intermediates have been developed for the selective halogenation of pyridines at the 3-position. nsf.govchemrxiv.org

C-H Functionalization: The pyridine ring can undergo direct C-H functionalization, although meta-selective functionalization is particularly challenging due to the ring's electronic properties. snnu.edu.cnnih.gov Various transition-metal-catalyzed methods are being explored to achieve selective C-H functionalization at different positions of the pyridine ring. snnu.edu.cnnih.gov

The table below summarizes key derivatization reactions at the pyridine moiety.

| Reagent/Method | Reaction Type | Product Type |

| Alkyl Halide | N-Alkylation | Pyridinium Salt |

| m-CPBA | N-Oxidation | Pyridine N-oxide |

| Zincke Imine Intermediate/Halogenating Agent | Halogenation | Halogenated Pyridine |

| Transition Metal Catalyst | C-H Functionalization | Functionalized Pyridine |

The dual reactivity of 3-(3-Pyridyl)aniline allows for the synthesis of complex molecules through sequential or selective derivatization of both the aniline and pyridine moieties. The relative reactivity of the two nitrogen atoms can be controlled by carefully selecting reaction conditions.

For instance, the more nucleophilic aniline nitrogen can be selectively acylated or sulfonylated in the presence of the less nucleophilic pyridine nitrogen. Subsequent modification of the pyridine ring can then be achieved under different reaction conditions. This stepwise approach enables the synthesis of a diverse library of compounds with tailored properties. Selective functionalization can also be achieved by employing directing groups that guide reagents to a specific site on either ring system. digitellinc.com

Exploration of Novel Chemical Reactivity and Reaction Development

Beyond classical derivatization, 3-(3-Pyridyl)aniline is a valuable substrate for exploring modern synthetic methodologies, including C-H activation and cross-coupling reactions, to construct more complex molecular architectures.

Direct C-H activation is a powerful tool for the atom-economical functionalization of aromatic and heteroaromatic compounds. rsc.org In 3-(3-Pyridyl)aniline, both the aniline and pyridine rings possess C-H bonds that can potentially be activated.

The pyridine nitrogen can act as a directing group to facilitate ortho-C-H activation on the phenyl ring. rsc.org Transition metal catalysts, such as palladium, rhodium, or iridium, can coordinate to the pyridine nitrogen, leading to the selective functionalization of the C-H bond at the C2 position of the aniline ring. rsc.orgresearchgate.net This strategy has been employed for the ortho-arylation and ortho-alkenylation of N-aryl-2-aminopyridines. rsc.org

3-(3-Pyridyl)aniline and its derivatives are excellent substrates for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Halogenated derivatives of 3-(3-Pyridyl)aniline can readily participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to introduce new aryl or alkyl groups. acs.org For example, a bromo-substituted derivative could be coupled with a phenylboronic acid in the presence of a palladium catalyst to form a terphenyl derivative.

Buchwald-Hartwig Amination: As mentioned earlier, the aniline moiety can undergo N-arylation via the Buchwald-Hartwig amination. nih.gov Conversely, a halogenated derivative of the pyridine ring could be coupled with various amines to introduce new amino substituents.

Heck and Sonogashira Couplings: Halogenated derivatives can also be utilized in Heck reactions to introduce alkenyl groups and in Sonogashira couplings to install alkynyl moieties, further expanding the molecular diversity accessible from this scaffold.

The table below provides an overview of the applicability of 3-(3-Pyridyl)aniline derivatives in various cross-coupling reactions.

| Reaction Name | Coupling Partners | Catalyst | Bond Formed |

| Suzuki-Miyaura | Halogenated Derivative + Boronic Acid/Ester | Palladium | C-C |

| Buchwald-Hartwig | Halogenated Derivative + Amine | Palladium/Copper | C-N |

| Heck | Halogenated Derivative + Alkene | Palladium | C-C |

| Sonogashira | Halogenated Derivative + Alkyne | Palladium/Copper | C-C |

Design and Synthesis of Analogues and Derivatives for Structure-Activity Relationship (SAR) Exploration

The 3-(3-Pyridyl)aniline scaffold is a recognized "privileged structure" in medicinal chemistry, serving as a foundational building block for the development of targeted therapeutics, particularly kinase inhibitors. Its molecular architecture, featuring a hydrogen-bond-accepting pyridine ring and a synthetically versatile aniline moiety, provides an ideal framework for designing focused compound libraries to explore structure-activity relationships (SAR). The primary goal of such studies is to systematically modify the parent structure to identify key interactions with biological targets, optimize potency and selectivity, and improve pharmacokinetic properties.

Design Rationale for Analogues

The design of analogues based on the 3-(3-Pyridyl)aniline core generally focuses on three key areas: modification of the aniline ring, derivatization of the exocyclic amino group, and, less commonly, substitution on the pyridine ring.

Aniline Ring Substitution: The phenyl ring of the aniline moiety is the most frequently modified position. Introducing substituents allows for a systematic exploration of how electronics, sterics, and lipophilicity impact biological activity. For instance, in the design of Bcr-Abl kinase inhibitors, the aniline portion of the molecule often occupies a specificity pocket near the ATP-binding site. mdpi.com Therefore, substituents are chosen to enhance these interactions. Common modifications include the introduction of halogens (e.g., chlorine, fluorine) and electron-withdrawing groups like trifluoromethyl (-CF3), which can lead to potent inhibitory activity. mdpi.comnih.gov

Amino Group Derivatization: The aniline amino group is a key reactive handle for introducing significant structural diversity. It can be acylated to form amides, reacted with sulfonyl chlorides to produce sulfonamides, or serve as a nucleophile in the construction of larger heterocyclic systems. researchgate.netgsconlinepress.com A prominent example is its incorporation into a pyrimidine (B1678525) ring, which links the 3-pyridyl and aniline fragments. This design strategy was successfully employed to generate a series of potent Bcr-Abl inhibitors, where the newly formed pyrimidine and the aniline nitrogen participate in crucial hydrogen-bonding interactions within the kinase hinge region. nih.govresearchgate.net

Pyridine Ring Substitution: While modifications to the pyridine ring are less common, they can be employed to fine-tune the basicity of the pyridine nitrogen or to probe for additional interactions with the target protein. The nitrogen atom itself is considered a critical pharmacophoric feature, often forming a hydrogen bond with a key amino acid residue (e.g., the backbone NH of Met318 in Bcr-Abl kinase), anchoring the inhibitor in the active site. researchgate.net

Synthesis of Derivatives

The synthesis of 3-(3-Pyridyl)aniline derivatives leverages well-established organic chemistry transformations. The core scaffold itself is typically prepared via a Suzuki coupling reaction between a boronic acid derivative of one ring and a halide of the other. Subsequent derivatization follows several common pathways.

One key synthetic strategy involves building a larger molecular framework onto the 3-(3-Pyridyl)aniline core. For the synthesis of pyridin-3-yl pyrimidine inhibitors, for example, a multi-step sequence is employed. This begins with the reaction of 3-aminopyridine (B143674) with cyanamide (B42294) to form a guanidine (B92328) intermediate. This intermediate is then condensed with a β-ketoester, which is itself derived from the desired substituted aniline, to construct the central pyrimidine ring that links the two aromatic systems. researchgate.net

Direct modification of the aniline's amino group is another straightforward approach. Standard acylation with carboxylic acids, facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU, yields a diverse range of amide derivatives. acs.org Similarly, reaction with various sulfonyl chlorides in the presence of a base produces the corresponding sulfonamides. researchgate.net

Structure-Activity Relationship (SAR) Findings

SAR studies on compounds derived from the 3-(3-Pyridyl)aniline scaffold have yielded critical insights, particularly in the context of kinase inhibition.

The Importance of the 3-Pyridyl Nitrogen: Across numerous studies of kinase inhibitors, the nitrogen atom of the 3-pyridyl group is consistently identified as essential for activity. It frequently acts as a primary hydrogen bond acceptor, interacting with the "hinge region" of the kinase domain, which is crucial for anchoring the molecule correctly in the ATP-binding pocket. researchgate.net

Influence of Aniline Substituents: The nature and position of substituents on the aniline ring have a profound impact on potency. In a series of pyridin-3-yl pyrimidine derivatives designed as Bcr-Abl inhibitors, it was found that aniline rings bearing halogen substituents were critical for high potency. nih.gov

Halogens: Compounds with chloro and fluoro substituents on the aniline ring demonstrated significant inhibitory activity. For example, a derivative with a 3-chloro-4-methylaniline (B146341) moiety (Compound A8) was a potent inhibitor.

Trifluoromethyl Group: The strongly electron-withdrawing trifluoromethyl group is another feature associated with high activity in kinase inhibitors, as it can form favorable interactions within specific hydrophobic pockets of the enzyme. mdpi.com

Positional Isomerism: The location of the substituent on the aniline ring is also crucial. Different positional isomers can lead to vastly different biological activities due to the specific topology of the target's binding site.

The findings from these derivatization studies are summarized in the following data table, which showcases a selection of pyridin-3-yl pyrimidine analogues and their corresponding inhibitory activity against the Bcr-Abl kinase.

| Compound ID | Aniline Moiety Substituent (R) | Bcr-Abl IC50 (µM) |

|---|---|---|

| A1 | -H | >50 |

| A2 | 3-Cl | 0.048 |

| A3 | 4-Cl | 0.221 |

| A4 | 3-F | 0.112 |

| A5 | 4-F | 0.356 |

| A6 | 3-CH3 | 0.981 |

| A7 | 4-CH3 | 2.132 |

| A8 | 3-Cl, 4-CH3 | 0.025 |

| A9 | 3-CF3 | 0.031 |

This systematic exploration demonstrates that the 3-(3-Pyridyl)aniline scaffold is a highly adaptable platform for medicinal chemistry. By methodically designing and synthesizing new analogues, researchers can decipher the complex relationship between molecular structure and biological function, paving the way for the development of more effective and selective therapeutic agents.

Based on a thorough search of available scientific literature, detailed computational and theoretical investigations specifically for the compound "3-(3-Pyridyl)aniline dihydrochloride" are not publicly available. While the methodologies outlined—such as Density Functional Theory (DFT), Molecular Orbital Analysis (HOMO-LUMO), Molecular Electrostatic Potential (MESP) Analysis, and Molecular Dynamics Simulations—are standard computational chemistry techniques, it appears that they have not been specifically applied to and published for 3-(3-Pyridyl)aniline dihydrochloride (B599025).

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the requested outline and focuses solely on this specific compound. Providing information for related but different compounds would violate the explicit instructions of the request.

Computational and Theoretical Investigations of 3 3 Pyridyl Aniline Dihydrochloride

Prediction of Chemical Reactivity and Selectivity Parameters

Reaction Pathway Modeling

The synthesis of biaryl compounds such as 3-(3-Pyridyl)aniline often involves transition metal-catalyzed cross-coupling reactions. Modeling the reaction pathways for such syntheses provides critical insights into the mechanism, helps optimize reaction conditions, and predicts the formation of potential byproducts. While specific studies modeling the reaction pathway for 3-(3-Pyridyl)aniline dihydrochloride (B599025) are not extensively documented in public literature, the methodologies for analogous systems, particularly those involving Suzuki-Miyaura cross-coupling, are well-established. nih.govmdpi.com

Computational approaches, primarily Density Functional Theory (DFT), are employed to investigate the energetics and geometries of molecules along a proposed reaction coordinate. nih.govresearchgate.net This involves mapping the potential energy surface of the reaction, which allows for the identification of key stationary points: reactants, intermediates, transition states, and products.

A plausible synthetic route for 3-(3-Pyridyl)aniline is the Suzuki-Miyaura coupling between a bromoaniline derivative and a pyridylboronic acid, or vice versa. The catalytic cycle for this reaction, which can be modeled computationally, typically involves three main steps:

Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (e.g., 3-bromoaniline), forming a Pd(II) intermediate. DFT calculations can determine the energy barrier for this step and characterize the structure of the resulting organopalladium complex.

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. Modeling this step helps to understand the role of the base and solvent in facilitating the transfer.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the C-C bond of the biaryl product and regenerating the Pd(0) catalyst. This is often the rate-determining step, and its energy barrier, calculated via DFT, is crucial for predicting reaction efficiency. nih.govresearchgate.net

Throughout the modeling process, various factors can be investigated, including the effect of different ligands on the palladium catalyst, the choice of solvent, and the nature of substituents on the reacting partners. mdpi.comnih.gov By calculating the Gibbs free energy (ΔG) for each step, a complete energy profile of the reaction can be constructed. This profile reveals the most likely reaction pathway and identifies kinetic and thermodynamic bottlenecks.

Table 1: Computational Methods in Reaction Pathway Modeling

In Silico Screening and Library Design of Compound Derivatives

The 3-(3-Pyridyl)aniline scaffold serves as a valuable starting point for the discovery of new therapeutic agents, particularly kinase inhibitors. nih.govmdpi.com In silico screening and the rational design of derivative libraries are computational strategies that accelerate this process by prioritizing molecules for synthesis and biological testing. bohrium.comgreenpharma.com

Library Design The first step involves the creation of a virtual library of derivatives. This is achieved by systematically modifying the core 3-(3-Pyridyl)aniline structure at specific positions. Functional groups with diverse electronic and steric properties are computationally added to the aniline (B41778) ring, the pyridine (B92270) ring, or the amino group to explore the chemical space around the core scaffold. The goal is to generate a large, diverse set of virtual compounds that can be subsequently filtered. iitkgp.ac.innih.gov

Virtual Screening The designed virtual library is then subjected to a hierarchical screening process. This typically begins with filters based on physicochemical properties to ensure drug-likeness. e3s-conferences.org

Property-Based Filtering: Compounds are evaluated against criteria such as Lipinski's Rule of Five, which predicts oral bioavailability. Other properties like polar surface area (PSA), aqueous solubility (logS), and the number of rotatable bonds are also assessed to filter out molecules with unfavorable pharmacokinetic profiles (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). bohrium.comiitkgp.ac.in

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of the biological target (e.g., a protein kinase) is known, molecular docking is a powerful tool. d-nb.infonih.govmdpi.comresearchgate.net Each compound from the filtered library is computationally placed into the binding site of the target protein. A scoring function then estimates the binding affinity (e.g., in kcal/mol), which reflects the stability of the protein-ligand complex. mdpi.com Derivatives with the best docking scores, indicating potentially strong binding, are selected for further investigation. d-nb.info

Ligand-Based Virtual Screening (LBVS): When a target structure is unavailable, models can be built based on a set of known active molecules. Techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are used. nih.gov A QSAR model establishes a mathematical relationship between the structural features of molecules and their biological activity. bohrium.comiitkgp.ac.in A pharmacophore model defines the essential 3D arrangement of functional groups required for biological activity. These models are then used to screen the virtual library for compounds that possess the desired features.

The output of this multi-step in silico process is a small, manageable number of high-priority candidate molecules. These selected derivatives are predicted to have a higher probability of being active and possessing favorable drug-like properties, thereby making the subsequent synthetic and experimental efforts more efficient and cost-effective.

Table 2: Common In Silico Tools and Their Applications in Drug Design

Table 3: Example Output of a Virtual Screening Cascade for a 3-(3-Pyridyl)aniline Derivative Library

Advanced Applications in Chemical Research Utilizing 3 3 Pyridyl Aniline Dihydrochloride

Development of Novel Scaffolds for Chemical Library Generation

The structural framework of 3-(3-Pyridyl)aniline serves as a foundational component for the generation of chemical libraries, which are essential for high-throughput screening and drug discovery. The presence of two distinct reactive sites—the aniline (B41778) nitrogen and the pyridine (B92270) ring—allows for programmed, stepwise diversification. Synthetic chemists can leverage this scaffold to rapidly create a multitude of derivatives. nih.gov

The aniline group can undergo a wide array of chemical transformations, including acylation, alkylation, arylation, and sulfonation, to introduce diverse functional groups. Simultaneously, the pyridine nitrogen can be quaternized or the ring can be functionalized, further expanding the chemical space. This dual reactivity is amenable to automated parallel synthesis, enabling the efficient production of large libraries of compounds from a single, common core. whiterose.ac.uk One-pot, three-component synthesis strategies have been developed for substituted meta-hetarylanilines, demonstrating the utility of aniline derivatives in generating structural diversity. beilstein-journals.orgnih.gov This approach allows for the rapid assembly of complex molecules from simple starting materials, a key principle in library generation. beilstein-journals.org

Below is a table representing the potential for diversification using 3-(3-Pyridyl)aniline as a core scaffold.

| Reactive Site | Reaction Type | Potential Functional Groups Introduced | Resulting Compound Class |

| Aniline (-NH2) | Acylation | Amides, Carbamates | N-Acyl anilines |

| Aniline (-NH2) | Sulfonylation | Sulfonamides | N-Sulfonyl anilines |

| Aniline (-NH2) | Reductive Amination | Secondary/Tertiary Amines | N-Alkyl anilines |

| Aniline (-NH2) | Buchwald-Hartwig Amination | Aryl Amines | Diaryl/Triaryl amines |

| Pyridine (N) | Alkylation/Arylation | Pyridinium (B92312) Salts | Quaternary ammonium (B1175870) salts |

| Pyridine Ring | C-H Functionalization | Alkyl, Aryl, Halogen groups | Substituted pyridines |

Application as a Ligand Precursor in Coordination Chemistry

The 3-(3-Pyridyl)aniline molecule is an exemplary precursor for synthesizing ligands used in coordination chemistry. The pyridine nitrogen acts as a Lewis base, readily coordinating to metal ions, while the aniline moiety can be modified to introduce additional donor atoms, thereby creating multidentate ligands. wikipedia.orgresearchgate.net These ligands are crucial for developing metal complexes with specific geometries, electronic properties, and catalytic activities.

Design of Metal Complexes with Pyridyl-Aniline Ligands

Ligands derived from 3-(3-Pyridyl)aniline can chelate to a single metal center or bridge multiple metal ions to form coordination polymers. researchgate.net The electronic properties of the resulting metal complex can be fine-tuned by introducing electron-donating or electron-withdrawing substituents onto the aniline or pyridine rings. This modularity allows for the rational design of complexes for applications ranging from catalysis to materials science.

For instance, Schiff base ligands prepared by the condensation of aminopyridines with aldehydes or ketones are known to form stable complexes with a variety of transition metals, including Pd(II), Co(II), Cu(II), and Ag(I). ekb.eg The synthesis typically involves refluxing the ligand with a metal salt in a suitable solvent like ethanol. mdpi.comjscimedcentral.com The resulting complexes often exhibit well-defined geometries such as tetrahedral, square planar, or octahedral. wikipedia.org

The following table summarizes representative metal complexes that can be formed using ligands derived from pyridyl-aniline precursors.

| Metal Ion | Ligand Type | Typical Coordination Number | Observed Geometry |

| Ni(II) | Bidentate (N,N') | 4, 6 | Square Planar, Octahedral |

| Cu(II) | Bidentate (N,N') | 4, 5 | Square Planar, Square Pyramidal |

| Co(II) | Bidentate (N,N') | 4, 6 | Tetrahedral, Octahedral |

| Ag(I) | Monodentate (N) | 2, 4 | Linear, Tetrahedral |

| Ru(II/III) | Polydentate | 6 | Octahedral |

Investigation of Coordination Modes and Metal-Ligand Interactions

The 3-(3-Pyridyl)aniline framework, when unmodified, typically acts as a monodentate ligand through the pyridine nitrogen. However, derivatization of the aniline nitrogen allows it to function as a bidentate N,N'-donor ligand. unacademy.compurdue.edu These bidentate ligands are often referred to as chelating ligands, as they can bind to a metal atom at two points. libretexts.org

The coordination behavior depends on several factors, including the nature of the metal ion, the steric bulk of substituents on the ligand, and the reaction conditions. researchgate.net In some cases, only the pyridine nitrogen coordinates to the metal (η¹-coordination), especially if the metal center is sterically hindered or electronically saturated. mdpi.com In other instances, both the pyridine and a derivatized aniline nitrogen will bind, forming a stable five- or six-membered chelate ring. core.ac.uk The electronic coupling between the two aromatic rings through the C-C bond influences the ligand field and can modulate the spectral and magnetic properties of the resulting complex. iupac.org Spectroscopic techniques such as FT-IR, NMR, and UV-Vis, along with single-crystal X-ray diffraction, are critical for elucidating these coordination modes and understanding the intricate metal-ligand interactions. ekb.eg

Role in the Synthesis of Privileged Heterocyclic Scaffolds for Research Purposes

In medicinal chemistry, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets. The pyridine ring is a well-established privileged scaffold, found in numerous FDA-approved drugs. researchgate.net Consequently, 3-(3-Pyridyl)aniline dihydrochloride (B599025) is a valuable starting material for the synthesis of more complex, privileged heterocyclic systems. nbinno.comnih.gov

Nitrogen-containing heterocycles are of paramount importance in drug discovery, with over 85% of bioactive compounds containing at least one nitrogen atom. nih.gov The synthesis of fused pyridine systems, such as pyrazolopyridines and pyrrolopyridines, often utilizes aniline and pyridine derivatives as key precursors. mdpi.comnih.gov For example, 3-(3-Pyridyl)aniline can be used in multi-component reactions to build complex polyheterocyclic systems. beilstein-journals.orgmdpi.com These reactions offer an efficient pathway to novel structures with potential biological activity. ijnrd.orgeprajournals.com

The table below lists some privileged heterocyclic scaffolds that can be synthesized from pyridyl-aniline precursors.

| Heterocyclic Scaffold | Synthetic Strategy | Potential Biological Relevance |

| Pyrazolopyridines | Condensation/Cyclization Reactions | Antibacterial, Antiviral, Antitumor |

| Imidazopyridines | Cyclocondensation | Anticancer, Antiviral |

| Pyrrolopyridines | Multi-component Reactions | Antidiabetic |

| Oxazolidinones | Multi-step Linear Synthesis | Antibacterial |

| Quinoline Derivatives | Cyclization Reactions | Antimalarial, Anticancer |

Utilization in Chemical Probe Development for Mechanistic Studies

Chemical probes are small molecules designed to interact with a specific protein or pathway to elucidate its biological function. mskcc.org The development of effective probes requires a molecular scaffold that can be systematically modified to optimize potency and selectivity, and to incorporate reporter tags (e.g., fluorescent dyes, biotin) for visualization or affinity purification. nih.gov

The 3-(3-Pyridyl)aniline structure is a suitable platform for chemical probe development. Its bifunctional nature allows for the attachment of a reactive group or a reporter tag at one position (typically the aniline nitrogen) while maintaining or modifying the pharmacophore at the other (the pyridyl-phenyl core). Aniline derivatives have been explored as fluorescent probes, as their photophysical properties can be sensitive to the local microenvironment. researchgate.net This sensitivity can be exploited to study protein binding events or changes in cellular compartments.

The process of developing a probe from a scaffold like 3-(3-Pyridyl)aniline involves:

Scaffold Selection : Choosing the core structure known to interact with a target class.

Affinity Optimization : Synthesizing a small library of analogues to maximize binding affinity and selectivity for the target protein.

Tag Incorporation : Covalently attaching a reporter tag (fluorophore, biotin) or a reactive group (for covalent probes) at a position that does not disrupt target binding.

Biological Validation : Demonstrating that the probe retains its activity and can be used to study the intended biological process in cells or in vivo. nih.gov

While specific probes based directly on 3-(3-Pyridyl)aniline are not extensively documented in the literature, its structural motifs are present in more complex probes, and its chemistry is highly amenable to the synthetic strategies required for probe development. mdpi.comnih.gov

Advanced Spectroscopic and Analytical Characterization for Research Integrity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-(3-Pyridyl)aniline dihydrochloride (B599025), providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule. While specific experimental spectra for the dihydrochloride salt are not widely published, the expected chemical shifts and coupling patterns can be reliably predicted based on the known spectra of aniline (B41778) and pyridine (B92270), and by considering the significant electronic effects of dual protonation. hmdb.cahmdb.cakpi.ua

In the dihydrochloride form, both the aniline nitrogen and the pyridine nitrogen are protonated, forming an anilinium ion (-NH₃⁺) and a pyridinium (B92312) ion. This protonation has a profound deshielding effect, causing protons and carbons near the nitrogen atoms to resonate at a significantly lower field (higher ppm) compared to the neutral free base.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the eight aromatic protons. The protons on the pyridinium ring are anticipated to be the most downfield due to the strong electron-withdrawing effect of the positively charged nitrogen. Protons on the anilinium ring would also be shifted downfield compared to neutral aniline. The broad singlet corresponding to the -NH₃⁺ protons would likely appear at a very low field and may undergo exchange with residual water in the solvent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display 11 distinct signals, corresponding to the 11 carbon atoms in the molecule. Similar to the proton spectrum, carbons adjacent to the protonated nitrogen atoms (C2, C6, C4 of the pyridine ring and C3 of the aniline ring) are expected to be shifted significantly downfield. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), would be crucial for unambiguously assigning each proton and carbon signal by revealing their respective connectivities.

| Predicted ¹H NMR Chemical Shifts (δ, ppm) | Predicted ¹³C NMR Chemical Shifts (δ, ppm) |

| Proton | Predicted Range (ppm) |

| Pyridinium H-2' | 9.0 - 9.3 |

| Pyridinium H-6' | 8.8 - 9.1 |

| Pyridinium H-4' | 8.5 - 8.8 |

| Pyridinium H-5' | 7.8 - 8.2 |

| Anilinium H-2 | 7.6 - 7.9 |

| Anilinium H-4 | 7.5 - 7.8 |

| Anilinium H-5 | 7.4 - 7.7 |

| Anilinium H-6 | 7.3 - 7.6 |

| Anilinium -NH₃⁺ | >10 (broad) |

Note: Predicted values are based on reference data for parent compounds and general substituent effects of protonation. Actual experimental values may vary based on solvent and concentration.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, LC-MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of 3-(3-Pyridyl)aniline and to study its fragmentation patterns. For the dihydrochloride salt, electrospray ionization (ESI) is a suitable technique, as it can analyze the molecule in its protonated state directly from the solution.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. The free base, C₁₁H₁₀N₂, has a calculated monoisotopic mass of 170.0844 Da. In the mass spectrometer, this would typically be observed as the singly protonated ion [M+H]⁺ at m/z 171.0922 or the doubly protonated ion [M+2H]²⁺ at m/z 86.0498.

Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments can further confirm the structure. The most likely fragmentation pathway would involve the cleavage of the C-C single bond connecting the two aromatic rings, leading to fragments corresponding to the pyridyl and aniline moieties.

| Species | Formula | Calculated Monoisotopic Mass (Da) | Expected m/z (ESI-MS) |

| Free Base (M) | C₁₁H₁₀N₂ | 170.0844 | - |

| Singly Protonated Ion [M+H]⁺ | C₁₁H₁₁N₂⁺ | 171.0917 | 171.0917 |

| Doubly Protonated Ion [M+2H]²⁺ | C₁₁H₁₂N₂²⁺ | 172.0990 | 86.0495 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a molecular fingerprint, confirming the presence of key functional groups.

The IR spectrum of 3-(3-Pyridyl)aniline dihydrochloride is expected to be complex. Key features would include:

N-H Stretching: A very broad and strong absorption band in the 2500-3200 cm⁻¹ region, characteristic of the anilinium (-NH₃⁺) and pyridinium (N⁺-H) stretching vibrations. pw.edu.pl

Aromatic C-H Stretching: Multiple sharp, medium-intensity bands just above 3000 cm⁻¹.

N-H Bending: A strong band around 1600-1620 cm⁻¹ from the anilinium asymmetric bending and another near 1500-1550 cm⁻¹ for the symmetric bending. wikieducator.org

C=C and C=N Ring Stretching: A series of sharp bands in the 1400-1610 cm⁻¹ region, characteristic of both the benzene (B151609) and pyridine rings. The positions of these bands are sensitive to substitution and protonation. pw.edu.plwikieducator.org

C-N Stretching: A band in the 1250-1335 cm⁻¹ region corresponding to the aromatic C-N stretch. wikieducator.org

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings, which are often weak in the IR spectrum.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

| N⁺-H / -NH₃⁺ Stretch | 2500 - 3200 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3150 | Medium, Sharp |

| N-H Bend (Asymmetric) | 1600 - 1620 | Strong |

| Ring C=C/C=N Stretch | 1400 - 1610 | Medium to Strong, Sharp |

| N-H Bend (Symmetric) | 1500 - 1550 | Medium |

| Aromatic C-N Stretch | 1250 - 1335 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity Assessment

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For aromatic compounds like 3-(3-Pyridyl)aniline, the primary absorptions are due to π → π* transitions within the benzene and pyridine ring systems.

The UV spectrum of the free base would typically show two main absorption bands, similar to aniline itself (λ_max ≈ 235 nm, 285 nm). nist.gov However, in the dihydrochloride form, protonation of both nitrogen atoms significantly alters the electronic structure. The protonation of the amino group to form an anilinium ion removes the lone pair's ability to donate electron density to the benzene ring, resulting in a spectrum that more closely resembles benzene. This typically leads to a significant hypsochromic (blue) shift of the absorption bands. orientjchem.org Similarly, protonation of the pyridine ring also influences its absorption profile. The resulting spectrum is expected to show a primary absorption band at a shorter wavelength (likely < 260 nm) compared to the neutral molecule. This technique is also valuable for quantitative analysis and purity assessment using the Beer-Lambert law. orientjchem.org

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, Chiral HPLC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the purity of this compound and for separating it from starting materials, byproducts, or degradation products. thermofisher.com

A typical purity assessment would be performed using a reverse-phase HPLC method. The compound, being a salt, is highly polar and would elute relatively quickly from a nonpolar stationary phase.

Column: A C18 or C8 stationary phase is commonly used.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is suitable. The buffer is necessary to ensure good peak shape for the basic analyte.

Detection: A UV detector set to a wavelength of maximum absorbance (determined from the UV-Vis spectrum, likely around 254 nm) would provide high sensitivity.

Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Since 3-(3-Pyridyl)aniline is an achiral molecule, it will not be resolved by chiral HPLC. However, chiral HPLC could be employed to separate it from any potential chiral impurities if necessary.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the most powerful technique for determining the exact three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this method can provide precise data on bond lengths, bond angles, and torsional angles.

This analysis would confirm the connectivity of the atoms and reveal the conformation of the molecule, specifically the dihedral angle between the planes of the aniline and pyridine rings. Furthermore, it would provide definitive information on the intermolecular interactions that define the crystal lattice, such as hydrogen bonding between the anilinium and pyridinium protons and the chloride counter-ions, as well as potential π-π stacking interactions between the aromatic rings. While no public crystal structure data for this specific compound is currently available, this technique remains the gold standard for unambiguous solid-state structural confirmation. mdpi.com

Future Research Directions and Emerging Paradigms

Integration with Artificial Intelligence and Machine Learning for Synthetic Design

Machine learning models, particularly those using transfer learning, are becoming adept at handling the complexities of heterocycle formation, an area where data has traditionally been sparse. chemrxiv.orgacs.org These models can be trained on large, general reaction datasets and then fine-tuned to specialize in specific reaction classes, such as the C-N and C-C bond formations required for synthesizing the 3-(3-Pyridyl)aniline backbone. acs.org This approach can accelerate the discovery of synthetic routes for novel derivatives, enabling rapid exploration of the chemical space around this scaffold for various applications. illinois.edu Furthermore, AI can integrate synthesizability scoring into the design of new molecules, ensuring that computationally designed derivatives are practically achievable in the lab. nih.gov

| Future Research Direction | Rationale and Key Objectives | Potential Impact |

|---|---|---|

| AI-Powered Retrosynthesis | Utilize sequence-to-sequence (Seq2Seq) and transformer models to predict novel and more efficient synthetic pathways for the pyridine-aniline scaffold. chemrxiv.orgillinois.edu | Discovery of non-intuitive, higher-yield, and more economical synthetic routes. |

| ML-Based Reaction Optimization | Employ machine learning algorithms to predict optimal reaction conditions (catalyst, solvent, temperature) for key steps like Suzuki or Buchwald-Hartwig coupling. | Reduced development time, minimized side-product formation, and improved process efficiency. |

| Generative Design of Derivatives | Use generative AI models to design novel derivatives of 3-(3-Pyridyl)aniline with desired properties (e.g., specific electronic or binding characteristics) while ensuring synthetic feasibility. nih.gov | Accelerated discovery of new functional molecules for materials science and medicinal chemistry. |

Exploration of Bio-orthogonal Chemistry Applications

Bio-orthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. acs.org This field opens up possibilities for studying biological systems in real-time. The 3-(3-Pyridyl)aniline scaffold represents a promising, yet unexplored, platform for developing new bio-orthogonal tools.

Future research could focus on modifying the 3-(3-Pyridyl)aniline structure with "click chemistry" handles. nih.gov For instance, an azide (B81097) or a terminal alkyne group could be strategically added to either the aniline (B41778) or pyridine (B92270) ring. The resulting functionalized molecule could then participate in highly specific and rapid ligation reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne click chemistry (SPAAC), inside a biological environment. adcreview.comyoutube.com

Such probes could be used for in-vivo imaging, tracking, and labeling of biomolecules. The intrinsic fluorescence of the conjugated pyridine-aniline system could be modulated upon "clicking" to a biological target, creating a "turn-on" fluorescent reporter. While aniline itself can serve as a catalyst for certain bio-orthogonal reactions like oxime ligations, the core scaffold's potential as a modifiable building block for creating new reactive probes is a key area for future exploration. acs.org

| Future Research Direction | Rationale and Key Objectives | Potential Impact |

|---|---|---|

| Development of "Clickable" Probes | Synthesize derivatives functionalized with bio-orthogonal handles (e.g., azides, alkynes, tetrazines) for participation in click chemistry reactions. nih.govmdpi.com | Creation of novel tools for labeling and visualizing specific biomolecules in living cells. |

| Fluorogenic Labeling Agents | Design derivatives where the fluorescence of the pyridine-aniline core is quenched but becomes activated upon a bio-orthogonal reaction with a target molecule. | Enabling real-time imaging of biological processes with high signal-to-noise ratios. |

| Scaffold for Targeted Drug Delivery | Use bio-orthogonal chemistry to attach the 3-(3-Pyridyl)aniline scaffold, carrying a therapeutic agent, to a targeting moiety (e.g., an antibody) in vivo. | Development of advanced, targeted therapeutic strategies with reduced side effects. |

Sustainable Synthesis and Green Chemistry Approaches

The growing emphasis on environmental responsibility in the chemical industry necessitates the development of greener synthetic routes for important building blocks like 3-(3-Pyridyl)aniline. sphinxsai.com Future research will focus on aligning its synthesis with the principles of green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous materials.

A primary target for improvement is the Suzuki cross-coupling reaction, a common method for creating the C-C bond between the two aromatic rings. nih.gov Sustainable approaches involve replacing traditional organic solvents with water, utilizing micellar catalysis to facilitate reactions in aqueous media, and developing highly efficient, low-loading, and recyclable palladium catalysts. researchgate.netunimib.it

Furthermore, alternative energy sources such as microwave irradiation and ultrasound are being explored to accelerate reaction times and improve energy efficiency in the synthesis of pyridine derivatives. nih.govacs.orgnih.gov One-pot, multicomponent reactions, where multiple synthetic steps are combined without isolating intermediates, offer a powerful strategy to increase efficiency and minimize solvent waste and purification steps. nih.gov Applying these green protocols to the synthesis of 3-(3-Pyridyl)aniline and its derivatives is a critical direction for future, environmentally conscious chemical manufacturing. nbinno.com

| Future Research Direction | Rationale and Key Objectives | Potential Impact |

|---|---|---|

| Aqueous Phase Suzuki Coupling | Develop and optimize palladium-catalyzed cross-coupling reactions in water, potentially using surfactants to form micelles, eliminating the need for volatile organic solvents. unimib.it | Significantly reduced environmental impact and improved process safety. |

| Microwave-Assisted Synthesis | Utilize microwave irradiation to drastically reduce reaction times and potentially increase yields for the synthesis of pyridine-aniline structures. acs.org | More energy-efficient and high-throughput production methods. |

| Recyclable Catalysis | Design heterogeneous or nano-catalyst systems for the key coupling steps that can be easily recovered and reused, minimizing heavy metal waste. researchgate.net | Lower production costs and reduced environmental contamination. |

Advanced Material Science Applications (e.g., Polymer Precursors, Sensors)

The rigid, conjugated structure of 3-(3-Pyridyl)aniline, featuring both an amine group suitable for polymerization and a pyridine ring capable of metal coordination, makes it an excellent candidate for advanced materials. nih.govnih.gov

Polymer Precursors: Aniline derivatives are well-known precursors to conductive polymers like polyaniline. nih.govrsc.org The incorporation of the pyridine moiety into a polyaniline-type backbone by using 3-(3-Pyridyl)aniline as a monomer could lead to novel polymers with unique properties. The pyridine nitrogen atom can act as a coordination site for metal ions, allowing for the creation of metallopolymers. These materials could find applications in catalysis, selective ion separation, or as precursors for ceramic or metallic nanostructures. The resulting polymers are expected to be soluble in common organic solvents, facilitating their processing into thin films for electronic devices. nih.gov

Sensors: Pyridine-based scaffolds are frequently used in the design of fluorescent chemosensors due to their ability to coordinate with analytes, particularly metal ions, leading to a change in their photophysical properties. nih.govresearchgate.net The conjugated π-system of 3-(3-Pyridyl)aniline is likely fluorescent, and the presence of both the pyridine nitrogen and the aniline amine group provides multiple binding sites. Future research can exploit this structure to develop highly selective and sensitive fluorescent sensors. mdpi.com For example, binding of a target analyte (like a heavy metal ion or an anion) could either quench or enhance the molecule's fluorescence, providing a detectable signal. researchgate.netacs.orgmdpi.com These sensors could be designed for applications in environmental monitoring, industrial process control, and biological diagnostics.

| Future Research Direction | Rationale and Key Objectives | Potential Impact |

|---|---|---|

| Novel Conductive Polymers | Use 3-(3-Pyridyl)aniline as a monomer or co-monomer in oxidative or electrochemical polymerization to create functional polymers. nih.govrsc.org | Development of new materials for organic electronics, anti-static coatings, and battery components. |

| Metallopolymer Synthesis | Exploit the pyridine nitrogen as a ligand to coordinate with metal centers, forming cross-linked or linear metallopolymer chains. | Creation of advanced catalysts, magnetic materials, and stimuli-responsive gels. |

| Fluorescent Chemosensors | Design and synthesize sensors based on the pyridine-aniline scaffold for the selective detection of metal ions, anions, or small organic molecules. researchgate.netresearchgate.netmdpi.com | New analytical tools for environmental monitoring (e.g., water quality) and medical diagnostics. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(3-Pyridyl)aniline dihydrochloride?

- Methodology :

- Step 1 : React 3-nitrobenzene derivatives with 3-pyridyl-containing reagents (e.g., pyridine boronic acid) via cross-coupling reactions (e.g., Suzuki-Miyaura) to form 3-(3-Pyridyl)nitrobenzene.

- Step 2 : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or chemical reductants (SnCl₂/HCl).

- Step 3 : Precipitate the dihydrochloride salt by treating the free base with concentrated HCl in a solvent like ethanol .

- Key Considerations :

- Monitor reaction progress using TLC or HPLC to ensure complete reduction of the nitro group.

- Purify intermediates via recrystallization or column chromatography to avoid by-products.

Q. How can researchers confirm the purity and structure of this compound?

- Analytical Techniques :

- ¹H/¹³C NMR : Compare peaks with predicted chemical shifts (e.g., pyridyl protons at δ 8.5–9.0 ppm; aromatic aniline protons at δ 6.5–7.5 ppm).

- HPLC-MS : Use reverse-phase chromatography with a C18 column and mobile phase (e.g., water/acetonitrile + 0.1% TFA) to confirm molecular ion peaks ([M+H]⁺).

- Elemental Analysis : Verify chloride content (~21.5% for dihydrochloride) .

Q. What solvents and storage conditions are optimal for this compound?

- Solubility : Soluble in polar solvents (water, methanol, DMF) but insoluble in non-polar solvents (hexane, ether).

- Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent oxidation or hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

- Common Issues :

- Salt vs. Free Base : Dihydrochloride salts may show split NMR peaks due to protonation states. Compare data with free base analogs.

- Hydration Effects : Dynamic vapor sorption (DVS) can detect hygroscopicity-induced structural changes.

- Solutions :

- Perform pH-dependent NMR studies in D₂O/CD₃OD mixtures to identify protonation sites.

- Use X-ray crystallography for definitive structural confirmation .

Q. What are the challenges in using this compound as a ligand in metal-catalyzed reactions?

- Experimental Design :

- The pyridyl group can coordinate transition metals (e.g., Pd, Cu), but HCl may interfere with catalysis. Pre-treat the compound with a base (e.g., NaHCO₃) to regenerate the free amine.

- Screen solvents (DMF, THF) and ligands (e.g., BINAP) to optimize catalytic activity .

- Data Interpretation :

- Use ICP-MS to quantify metal leaching and adjust reaction stoichiometry.

Q. How does the presence of the pyridyl group influence the compound’s reactivity in electrophilic substitution reactions?

- Mechanistic Insights :

- The electron-withdrawing pyridyl group directs electrophiles to the meta position of the aniline ring.

- Kinetic studies (UV-Vis monitoring) can compare reaction rates with unsubstituted aniline derivatives .

- Table: Comparative Reactivity

| Substrate | Reaction Rate (k, s⁻¹) | Major Product Position |

|---|---|---|

| 3-(3-Pyridyl)aniline | 0.45 | Meta |

| Aniline | 1.20 | Para |

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity results in cell-based assays?

- Case Study : Discrepancies in IC₅₀ values for kinase inhibition.

- Troubleshooting :

- Verify compound stability in cell culture media (e.g., HPLC analysis post-incubation).

- Control for pH effects (dihydrochloride salts may acidify media, altering enzyme activity).

- Use orthogonal assays (e.g., Western blot for phosphorylation levels) to confirm target engagement .

Q. Why might solubility data vary across studies?

- Factors :

- Crystallinity : Amorphous vs. crystalline forms (analyzed via XRD).

- Counterion Effects : Compare dihydrochloride with other salts (e.g., sulfate).

- Mitigation :

- Standardize dissolution protocols (e.g., shake-flask method at 25°C).

- Report solvent purity and equilibration time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.